molecular formula C17H21N3O3 B2552930 3-methoxy-4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-1-methyl-1H-pyrazole CAS No. 1209442-56-7

3-methoxy-4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-1-methyl-1H-pyrazole

Cat. No.: B2552930
CAS No.: 1209442-56-7
M. Wt: 315.373
InChI Key: ANMLBZATMQOIQQ-UHFFFAOYSA-N
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Description

3-methoxy-4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-1-methyl-1H-pyrazole is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-1-methyl-1H-pyrazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often using continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes .

Scientific Research Applications

3-methoxy-4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-1-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methoxy-4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-1-methyl-1H-pyrazole is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-19-11-15(16(18-19)23-3)17(21)20-9-8-13(10-20)12-4-6-14(22-2)7-5-12/h4-7,11,13H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMLBZATMQOIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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